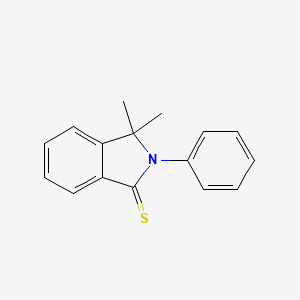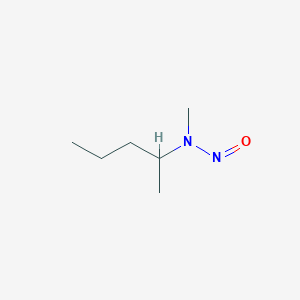
3-Aminopropyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl pyridine-3-carboxylate is an organic compound with a pyridine ring substituted with an aminopropyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopropyl pyridine-3-carboxylate can be synthesized through the reaction of pyridine-3-carboxylic anhydride with 3-aminopropanol in the presence of a condensing agent such as 4-(dimethylamino)pyridine . The reaction typically occurs under mild conditions and yields the desired product in good to high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with efficient removal of by-products through aqueous workup .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Aminopropyl pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-Aminopropyl pyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the carboxylate group can participate in coordination with metal ions. These interactions influence various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: Similar structure but lacks the carboxylate group.
Pyridine-3-carboxylic acid: Lacks the aminopropyl group but has similar reactivity.
Uniqueness
3-Aminopropyl pyridine-3-carboxylate is unique due to the presence of both the aminopropyl and carboxylate groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
120004-88-8 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-aminopropyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c10-4-2-6-13-9(12)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2 |
InChI Key |
LIUWCNMNUTUEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)


![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)




![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
